(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-(trifluoromethoxy)phenyl)methanone
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Description
This compound is a novel derivative of 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one . It is used as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 2 (mGluR2) .
Chemical Reactions Analysis
The chemical reactions involving this compound are related to its role as a negative allosteric modulator of mGluR2 . The exact chemical reactions are not explicitly mentioned in the available resources.Scientific Research Applications
Antiviral and Antitumoral Activity
A study explored the synthesis and biological activity of (±)-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)(phenyl)methanones, revealing that structural variations on the phenyl moiety could tune biological properties towards antiviral or antitumoral activity. The antitumoral activity was attributed to inhibition of tubulin polymerization (Jilloju et al., 2021).
Antimicrobial and Analgesic Activity
Another research focused on the synthesis of novel 1-(5,7-dichloro-1,3-benzoxazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives, which demonstrated pronounced antimicrobial and analgesic activities. This study also included molecular docking studies to understand the high receptor affinity of these compounds (Jayanna et al., 2013).
Antimicrobial Activity of Pyrazoline Derivatives
Research into (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones showed that compounds containing a methoxy group exhibited high antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole (Kumar et al., 2012).
Anti-inflammatory Activity
A series of [5-substituted-3-(phenylamino)-1H-pyrazol-1yl] (3,4,5-trihydroxyphenyl)-methanones were synthesized and evaluated for in vivo anti-inflammatory activity by the carrageenan induced paw edema test. All compounds exhibited good anti-inflammatory activity (Arunkumar et al., 2009).
properties
IUPAC Name |
6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl-[4-(trifluoromethoxy)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O2/c15-14(16,17)22-12-3-1-10(2-4-12)13(21)19-7-8-20-11(9-19)5-6-18-20/h1-6H,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQNRRCGVYOQGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CN1C(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-(trifluoromethoxy)phenyl)methanone |
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